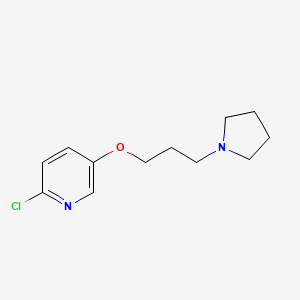

2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine

Description

2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a 3-(pyrrolidin-1-yl)propoxy substituent at the 5-position. The pyrrolidine moiety introduces a secondary amine, enhancing the compound’s basicity, while the propoxy linker contributes to its solubility in polar organic solvents.

Properties

IUPAC Name |

2-chloro-5-(3-pyrrolidin-1-ylpropoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-12-5-4-11(10-14-12)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMUKHGRNLMNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517584-12-1 | |

| Record name | 2-chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine typically involves the reaction of 2-chloro-5-hydroxypyridine with 3-(pyrrolidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives of pyridine can inhibit tumor growth in various cancer models. The presence of the pyrrolidine ring may enhance the bioactivity of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine, potentially leading to effective treatments for malignancies such as ovarian cancer .

Antiviral Properties

The compound's structure suggests potential antiviral activity. In related studies, pyridine derivatives have been evaluated for their efficacy against viruses such as Hepatitis C Virus (HCV). The presence of specific substituents can significantly influence antiviral activity, making this compound a candidate for further investigation in antiviral drug development .

Neuropharmacological Effects

Pyrrolidine-containing compounds are often studied for their neuropharmacological effects. The structural features of this compound may contribute to its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

- CCT361814/NXP800 : A clinical candidate developed from similar chemical scaffolds demonstrated efficacy in treating refractory ovarian cancer, showcasing the therapeutic potential of pyridine derivatives .

- Pyrrolo[2,3-b]pyridines : Research on these derivatives revealed significant anticancer and anti-inflammatory properties, suggesting that modifications in structure can lead to enhanced biological activity .

- Synthesis and Biological Evaluation : A study focused on synthesizing new biaryl amide derivatives found promising anti-HCV activity among certain analogues, emphasizing the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

| Compound Type | Activity Type | Key Findings |

|---|---|---|

| This compound | Anticancer | Potential inhibition of tumor growth |

| Pyridine Derivatives | Antiviral | Efficacy against HCV; structure-dependent activity |

| Pyrrolidine Compounds | Neuropharmacological | Possible interaction with neurotransmitter systems |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridine Derivatives

- Substituent Flexibility: The 3-(pyrrolidin-1-yl)propoxy group introduces conformational flexibility compared to rigid phenyl substituents in analogs from .

- Basicity: The pyrrolidine group (pKa ~11) increases basicity relative to non-nitrogenous substituents (e.g., -Br, -NO₂), which could influence solubility in acidic environments .

- Steric Effects : The bulky tert-butyldimethylsilyl (TBS) group in the derivative from reduces reactivity at the pyrrolidine nitrogen, whereas the target compound’s unprotected pyrrolidine allows for further functionalization .

Spectroscopic and Analytical Data

Table 2: Spectral Comparison with a Nitro-Substituted Analog

- IR Spectroscopy : The absence of nitro groups in the target compound eliminates N=O stretches (~1550 cm⁻¹), while pyrrolidine N-H stretches (~3350 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) dominate .

- ¹H NMR : Signals for pyrrolidine protons (1.6–2.4 ppm) and propoxy methylene groups (3.5–4.0 ppm) distinguish it from aryl-substituted analogs, which exhibit aromatic proton signals at 7.19–7.78 ppm .

Biological Activity

2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine is a compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol. Its unique structural features confer distinct chemical and biological properties, making it a subject of interest in various scientific research applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C12H17ClN2O

- SMILES : C1CCN(C1)CCCOC2=CN=C(C=C2)Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It modulates their activity, influencing various biochemical pathways. The compound has been noted for its potential as an inhibitor in cancer-related pathways, particularly through its ability to affect transcription factors involved in malignancy .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, it has shown efficacy in models of refractory ovarian cancer .

- Histamine Receptor Interaction : Similar compounds have been identified as antagonists or inverse agonists at the histamine H3 receptor, suggesting potential applications in treating conditions related to histaminergic signaling .

Anticancer Activity

A notable study explored the compound's effect on ovarian cancer cells. In vitro assays indicated that it significantly inhibited cell growth, with observed IC50 values demonstrating its potency. The mechanism was linked to the modulation of P-glycoprotein (P-gp) efflux, which is crucial in multidrug resistance (MDR) mechanisms in cancer therapy .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | SK-OV-3 | 1.2 | P-gp inhibition |

| Study 2 | CH1 doxR | 0.5 | Antiproliferative via P-gp modulation |

Neuroprotective Potential

In addition to its anticancer properties, derivatives of this compound have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism involves inhibition of neuroinflammatory pathways and protection against oxidative stress .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloro-5-hydroxypyridine and 3-(pyrrolidin-1-yl)propyl bromide. Key steps include:

- Base Selection: Use of NaOH in dichloromethane (DCM) for deprotonation, achieving ~70% yield .

- Temperature Control: Reactions conducted at 40–50°C reduce side-product formation (e.g., elimination byproducts) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Q. What safety precautions are critical during handling?

Methodological Answer:

- Hazards: Skin irritation (H315), potential carcinogenicity (limited evidence, H351) .

- Mitigation: Use PPE (nitrile gloves, fume hood), and avoid inhalation of dust .

- Storage: Inert atmosphere at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the chloro-propoxy-pyrrolidine motif influence regioselective functionalization in medicinal chemistry?

Methodological Answer: The chlorine atom at position 2 directs electrophilic substitution to position 4 of the pyridine ring, while the propoxy-pyrrolidine group enhances solubility for biological assays. Example applications:

Q. How can computational modeling predict biological target interactions for this compound?

Methodological Answer:

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. neuroprotection)?

Methodological Answer:

Q. What are the metabolic pathways and degradation products in in vitro models?

Methodological Answer:

- Cytochrome P450 Metabolism: CYP3A4 oxidizes the pyrrolidine ring to a lactam (detected via LC-MS/MS) .

- Stability Testing: Half-life in human liver microsomes: 45 min (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.